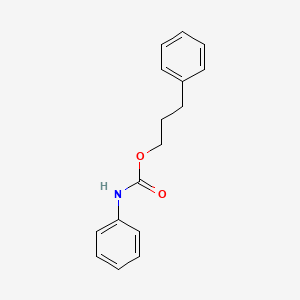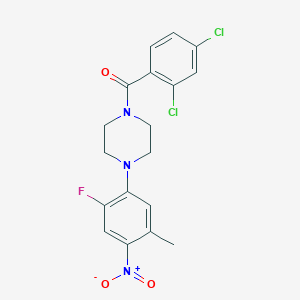
3-phenylpropyl phenylcarbamate
Overview
Description
3-phenylpropyl phenylcarbamate, also known as fenobam, is a selective negative allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 2005 and has since been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Scientific Research Applications
Enzymatic Hydrolysis in Soil Bacteria
Research by Kearney and Kaufman (1965) revealed an enzyme from Pseudomonas sp. that can hydrolyze phenylcarbamate herbicides, including 3-phenylpropyl phenylcarbamate. This enzyme plays a significant role in the initial hydrolysis of various biologically active phenylcarbamates in soils (Kearney & Kaufman, 1965).
Inhibition of Cholinesterase Enzymes
Vorčáková et al. (2015) studied the inhibitory effects of phenylcarbamates, including 3-phenylpropyl phenylcarbamate, on cholinesterase enzymes using electrochemical sensors. These compounds were evaluated for their effectiveness in inhibiting butyrylcholinesterase and acetylcholinesterase (Vorčáková et al., 2015).
Metabolic Studies Using Stable Isotope Tracing
Horie and Baba (1979) conducted metabolic studies of 3-phenylpropyl carbamate using stable isotope labeling techniques. They identified several metabolites in rat urine, providing insights into the metabolism of this compound (Horie & Baba, 1979).
Application in GC-MS Analysis of Bacterial Lipopolysaccharides
Research by Hollingsworth and Dazzo (1988) utilized phenylcarbamate derivatives, including 3-phenylpropyl phenylcarbamate, for gas chromatography-mass spectrometry (GC-MS) characterization of bacterial lipopolysaccharides. This study highlights the application of phenylcarbamates in analytical chemistry (Hollingsworth & Dazzo, 1988).
Chiral Recognition in Chromatography
Okamoto, Kawashima, and Hatada (1986) explored the chiral recognition abilities of cellulose triphenylcarbamate derivatives, including those with 3-phenylpropyl groups, as stationary phases in high-performance liquid chromatography. This study demonstrates the utility of phenylcarbamates in chiral separation techniques (Okamoto, Kawashima, & Hatada, 1986).
properties
IUPAC Name |
3-phenylpropyl N-phenylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c18-16(17-15-11-5-2-6-12-15)19-13-7-10-14-8-3-1-4-9-14/h1-6,8-9,11-12H,7,10,13H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOKMUPQNYCIXMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCOC(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
9.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24782853 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-Phenylpropyl phenylcarbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(2,3-dihydro-1H-inden-5-ylamino)methyl]-2-methoxyphenol](/img/structure/B4882004.png)
![N~1~-cyclopropyl-N~2~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4882007.png)



![3-{[(5-carboxy-2-methylphenyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4882048.png)

![diethyl 5-[(anilinocarbonothioyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4882064.png)
![1-(2-methylbenzyl)-N-{[1-(2-phenylethyl)-4-piperidinyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4882066.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4882075.png)
![N-{2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl}-2-propanamine](/img/structure/B4882079.png)
![1-(mesityloxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4882093.png)

![3-{[1-(3-fluorobenzyl)-4-piperidinyl]oxy}-N-(3-pyridinylmethyl)benzamide](/img/structure/B4882106.png)